AT-130

HBV antiviral phenylpropenamide

AT-130 is a phenylpropenamide derivative that uniquely inhibits HBV capsid assembly by increasing assembly rate without disrupting capsid structure, distinguishing it from HAP compounds. It blocks viral RNA packaging without affecting polymerase activity and retains efficacy against lamivudine-resistant strains. Ideal for dissecting encapsidation mechanisms, cryo-EM structural studies, and evaluating synergistic antiviral combinations.

Molecular Formula C22H22BrN3O5
Molecular Weight 488.3 g/mol
Cat. No. B1667655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-130
SynonymsAT 130
AT-130
AT130 cpd
Molecular FormulaC22H22BrN3O5
Molecular Weight488.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
InChIInChI=1S/C22H22BrN3O5/c1-31-18-8-4-3-7-17(18)19(23)20(22(28)25-13-5-2-6-14-25)24-21(27)15-9-11-16(12-10-15)26(29)30/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,27)/b20-19+
InChIKeyOQIUTYABZMBBME-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AT-130: Phenylpropenamide HBV Capsid Assembly Modulator for Antiviral Research


AT-130 is a phenylpropenamide derivative that functions as a non-nucleoside hepatitis B virus (HBV) replication inhibitor, specifically targeting the viral capsid assembly process [1]. It inhibits HBV DNA synthesis with an EC50 of 0.13 μM in HepAD38 cells [2] and demonstrates activity against both wild-type and lamivudine-resistant HBV strains [3].

Why Phenylpropenamide Analogs Cannot Replace AT-130 in HBV Research


Substituting AT-130 with structurally related phenylpropenamide analogs (e.g., AT-61) or other capsid assembly modulators (e.g., HAP1) introduces critical variability in potency, resistance profile, and mechanism of action. Even within the same chemical series, small structural modifications lead to significant differences in antiviral efficacy against wild-type and drug-resistant HBV [1]. Furthermore, AT-130's unique binding mode and allosteric effects on capsid dynamics distinguish it from heteroaryldihydropyrimidine (HAP) compounds, which share the same binding pocket but elicit divergent structural consequences [2]. Direct comparative evidence presented below quantifies these differences, underscoring the necessity of using AT-130 specifically for experiments requiring its defined pharmacological profile.

Quantitative Evidence Differentiating AT-130 from Closest Analogs


Enhanced Potency Compared to Structural Analog AT-61

AT-130 demonstrates significantly improved potency compared to its structural analog AT-61. In HepAD38 cells, AT-130 inhibits HBV DNA replication with an EC50 of 0.13 μM, representing a nearly 15-fold enhancement over AT-61, which has an EC50 of 1.9 μM [1]. This potency difference is consistent across wild-type HBV replication assays, where AT-130 exhibits an IC50 of 2.40 ± 0.92 μM compared to 21.2 ± 9.5 μM for AT-61 [2].

HBV antiviral phenylpropenamide

Activity Against Lamivudine-Resistant HBV Strains

Unlike lamivudine, which loses activity against resistant strains, AT-130 maintains consistent inhibitory potency across wild-type and lamivudine-resistant HBV variants. AT-130 demonstrates IC50 values of 2.4 μM (wild-type), 1.6 μM (rtL180M), 5.1 μM (rtM204I), and 1.3 μM (rtL180M + rtM204V) [1]. In contrast, lamivudine shows an IC50 of 0.064 μM for wild-type HBV but is ineffective against these resistant mutants [2].

HBV drug resistance lamivudine

Distinct Mechanism: Inhibition of RNA Packaging vs. Polymerase Inhibition

AT-130 inhibits HBV replication by blocking viral RNA packaging into capsids, a mechanism distinct from nucleoside analogs like lamivudine that target the viral polymerase. AT-130 reduces encapsidated RNA by >90% at 10 μM without affecting total HBV RNA levels or core protein translation [1]. In contrast, lamivudine inhibits reverse transcription but does not affect encapsidation [2].

HBV RNA packaging capsid assembly

Favorable Selectivity Index (CC50/IC50)

AT-130 exhibits a favorable selectivity index, with no observed cytotoxicity in HepG2 or Huh-7 cells at concentrations up to 250 μM . The CC50 in HepaRG cells is >30 μM [1]. This yields a selectivity index (CC50/EC50) of >230 based on an EC50 of 0.13 μM, indicating a wide therapeutic window for in vitro studies.

HBV cytotoxicity selectivity

Optimal Research Applications for AT-130 Based on Evidence


Investigating HBV Encapsidation and RNA Packaging Mechanisms

Use AT-130 to dissect the role of capsid assembly and RNA packaging in HBV replication. Its specific inhibition of encapsidated RNA without affecting total viral RNA or polymerase activity allows for precise interrogation of packaging steps [1]. This is particularly valuable for identifying host factors and viral determinants of encapsidation.

Evaluating Drug Resistance and Combination Therapy Strategies

Employ AT-130 in studies of HBV drug resistance, given its consistent activity against lamivudine-resistant strains (rtL180M, rtM204I, rtL180M+rtM204V) [2]. Combine AT-130 with nucleoside analogs to assess synergistic or additive effects, leveraging its distinct mechanism of action to potentially suppress emergence of resistance.

Structural Biology of HBV Capsid Allostery

Utilize AT-130 as a chemical probe in cryo-EM or X-ray crystallography studies to investigate capsid dynamics and allosteric regulation. AT-130 binds a hydrophobic pocket shared with HAP compounds but induces unique conformational changes, making it a key tool for understanding how small molecules modulate capsid structure [3].

Comparative Pharmacology of Capsid Assembly Modulators (CAMs)

Include AT-130 in panels of CAMs to compare mechanisms of action, binding modes, and effects on capsid dynamics. Its distinct profile—increasing capsid assembly rate without disrupting structure [3]—provides a counterpoint to CAM-As (e.g., HAPs) that induce aberrant assembly, enabling classification of CAM chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT-130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.